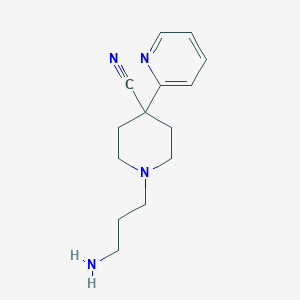
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromomethyl group, a chloro group, and an ethylbutoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the chloro and ethylbutoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron(III) bromide or aluminum chloride to facilitate the bromination and substitution processes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production efficiency and minimizing by-products.
化学反应分析
Types of Reactions
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-4-chloro-1-(2-ethylbutoxy)Benzene.
Reduction: Formation of 2-(methyl)-4-chloro-1-(2-ethylbutoxy)Benzene.
Substitution: Formation of 2-(substituted methyl)-4-chloro-1-(2-ethylbutoxy)Benzene derivatives.
科学研究应用
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The chloro and ethylbutoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(bromomethyl)-4-chloro-1-(2-methylbutoxy)Benzene
- 2-(bromomethyl)-4-chloro-1-(2-propylbutoxy)Benzene
- 2-(bromomethyl)-4-chloro-1-(2-isobutylbutoxy)Benzene
Uniqueness
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of the ethylbutoxy group, in particular, may enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
属性
分子式 |
C13H18BrClO |
|---|---|
分子量 |
305.64 g/mol |
IUPAC 名称 |
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)benzene |
InChI |
InChI=1S/C13H18BrClO/c1-3-10(4-2)9-16-13-6-5-12(15)7-11(13)8-14/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI 键 |
WALJBYLKVFNWDZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)COC1=C(C=C(C=C1)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)
![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)

![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)




![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
![Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate](/img/structure/B13876741.png)


